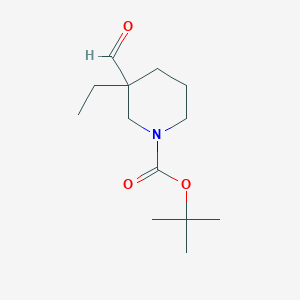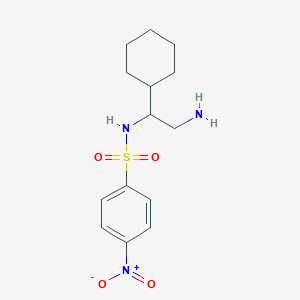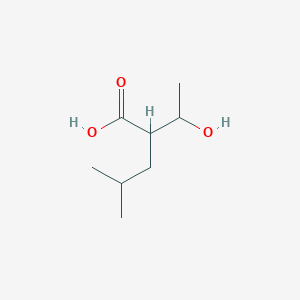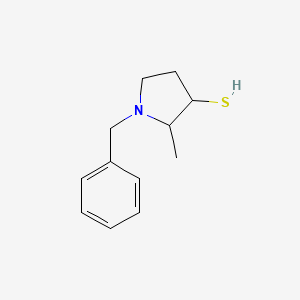
1-Benzyl-2-methylpyrrolidine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-methylpyrrolidine-3-thiol is an organic compound with the molecular formula C₁₂H₁₇NS and a molecular weight of 207.34 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a benzyl group, a methyl group, and a thiol group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-methylpyrrolidine-3-thiol typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl, methyl, and thiol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-benzyl-2-methylpyrrolidine with thiolating agents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methylpyrrolidine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the thiol group to a sulfide.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various benzyl derivatives .
Scientific Research Applications
1-Benzyl-2-methylpyrrolidine-3-thiol has a range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylpyrrolidine-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The benzyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity . These interactions can modulate various biochemical pathways, making the compound a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the benzyl and thiol groups.
N-Benzylpyrrolidine: Lacks the thiol group but retains the benzyl substitution.
2-Methylpyrrolidine: Similar structure but without the benzyl and thiol groups.
Uniqueness: 1-Benzyl-2-methylpyrrolidine-3-thiol stands out due to the presence of the thiol group, which imparts unique reactivity and binding properties.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
1-benzyl-2-methylpyrrolidine-3-thiol |
InChI |
InChI=1S/C12H17NS/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 |
InChI Key |
CXVYRAXVUKPVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13301510.png)
![N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301514.png)
![2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine](/img/structure/B13301520.png)
![[3-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13301532.png)

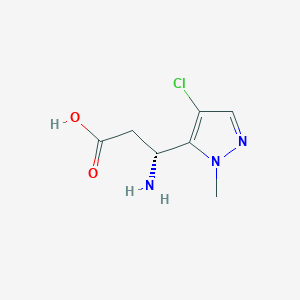
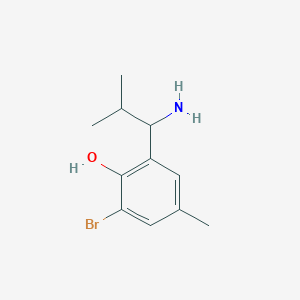

![2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13301562.png)
![1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13301568.png)
